1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine
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Overview
Description
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H10ClF3N2 It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is heated to reflux for several hours, followed by purification steps such as recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine shares structural similarities with other compounds such as 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone and 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanol .
Uniqueness:
- The presence of both chloro and trifluoromethyl groups on the phenyl ring, along with the ethane-1,2-diamine moiety, imparts unique chemical and biological properties to the compound. This combination of functional groups can enhance its reactivity and potential applications in various fields .
Properties
Molecular Formula |
C9H10ClF3N2 |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2 |
InChI Key |
NWSOYVDAPWCURP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(CN)N |
Origin of Product |
United States |
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